Benzmetanide

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Fluorescent Probes for Nucleic Acids

Benz[c,d]indolium-containing monomethine cyanine dyes, including those similar to Benzmetanide, have been synthesized for use as fluorescent probes for nucleic acids and other biological systems. These dyes show an increase in fluorescence when bound in the DNA grooves compared to their unbound form, making them useful for DNA binding studies (Soriano, Holder, Levitz, & Henary, 2015). Another study highlights the “turn on” fluorescence response of similar monomethine cyanines caused by noncovalent binding to ct-DNA, showing their potential in biological sensing applications (Levitz, Holder, Soriano, & Henary, 2017).

2. Cyanide Anion Detection

The benzil-cyanide reaction, related to the chemical family of Benzmetanide, has been utilized to develop a selective cyanide anion indicator. This method is useful for detecting cyanide anions in a mixture, offering a practical approach for identifying this toxic anion (Cho, Kim, & Sessler, 2008).

3. DNA Intercalators and Mitochondrial Targeting

A study on novel benzoxazolium and benzothiazolium derived asymmetric dicationic monomethine cyanine dyes, which are structurally related to Benzmetanide, demonstrates their application as DNA intercalators. These compounds show little or no effect on cell proliferation and accumulate in mitochondrial spaces, suggesting potential in targeted fluorescence marking (Kurutos, Orehovec, Paić, Crnolatac, Horvat, Gadjev, Piantanida, & Deligeorgiev, 2018).

4. Photophysical Properties for Technological Applications

Benz[c,d]indolium derivatives have shown significant promise in the field of photochemical and molecular recognition technologies. Their unique photophysical properties make them suitable for applications in light harvesting, photoconversion, and other technological uses (Napolitano, Panzella, Leone, & d’Ischia, 2013).

5. Optical Imaging and Drug Delivery

Cyanine dyes, including benz[c,d]indolium compounds, have been explored for their potential in optical imaging and drug delivery. Their unique photochemical reactivity offers novel approaches for challenging problems in these areas, suggesting their use in advanced biomedical research (Gorka, Nani, & Schnermann, 2018).

Propriétés

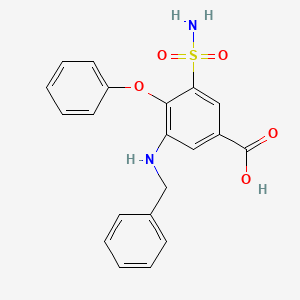

IUPAC Name |

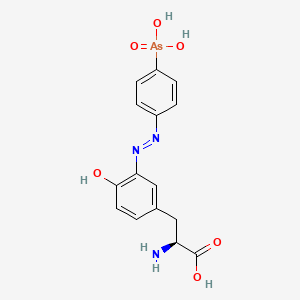

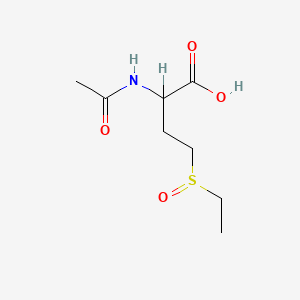

3-(benzylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c21-28(25,26)18-12-15(20(23)24)11-17(22-13-14-7-3-1-4-8-14)19(18)27-16-9-5-2-6-10-16/h1-12,22H,13H2,(H,23,24)(H2,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWQTMKAPAUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182619 | |

| Record name | Benzmetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzmetanide | |

CAS RN |

28395-11-1 | |

| Record name | Benzmetanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzmetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.